Cas no 80277-37-8 (Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)-)

Benzeneacetonitrile, α-oxo-3-(trifluoromethoxy)-, is a specialized organic compound featuring a trifluoromethoxy substituent at the 3-position of the phenyl ring, along with an α-oxo nitrile functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the α-oxo nitrile moiety offers versatility in further functionalization. Its high purity and well-defined chemical properties ensure consistent performance in reactions such as nucleophilic additions or cyclizations. This compound is particularly useful in the development of fluorinated bioactive molecules, where its structural motifs contribute to improved binding affinity and selectivity.
Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)- structure
80277-37-8 structure
Product Name:Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)-
CAS No:80277-37-8
MF:C9H4F3NO2
MW:215.128772735596
MDL:MFCD04972991
CID:721004
PubChem ID:53408683
Update Time:2025-05-27

Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)-
    • 2-OXO-2-[3-(TRIFLUOROMETHOXY) PHENYL]ACETONITRILE
    • 2-OXO-2-[3-(TRIFLUOROMETHOXY) PHENYL]-ACETONITRILE
    • 3-(TrifluoroMethoxy)benzoyl cyanide
    • Oxo-(3-trifluoromethoxy-phenyl)-acetonitrile
    • MFCD04972991
    • 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetonitrile
    • 80277-37-8
    • A839879
    • 3-(Trifluoromethoxy)benzene-1-carbonyl cyanide
    • DTXSID20696383
    • SB38829
    • CS-0455947
    • 3-(trifluoromethoxy)benzoylcyanide
    • MDL: MFCD04972991
    • Inchi: 1S/C9H4F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4H
    • InChI Key: DHCKMFJADUJMCT-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=C(C(C#N)=O)C=1)(F)F

Computed Properties

  • Exact Mass: 215.01900
  • Monoisotopic Mass: 215.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.1A^2
  • XLogP3: 2.7

Experimental Properties

  • PSA: 50.09000
  • LogP: 2.29148

Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)- Security Information

Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)- Pricemore >>

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Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:80277-37-8)Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)-
Order Number:A839879
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):2123.0/8500.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:80277-37-8)Benzeneacetonitrile, a-oxo-3-(trifluoromethoxy)-
A839879
Purity:99%/99%
Quantity:1g/5g
Price ($):2123.0/8500.0
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